molecular formula C5H13ClN2O2 B578081 Ethyl 3-hydrazinylpropanoate hydrochloride CAS No. 1216111-67-9

Ethyl 3-hydrazinylpropanoate hydrochloride

Cat. No.: B578081
CAS No.: 1216111-67-9
M. Wt: 168.621
InChI Key: YFSUJVKDPDJFSM-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinylpropanoate hydrochloride is an organic compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is a derivative of hydrazine and is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 3-hydrazinylpropanoate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets for Ethyl 3-hydrazinylpropanoate hydrochloride provide information about its safety and hazards . These include hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Mechanism of Action

Hydrazine Derivatives

Hydrazine derivatives are a class of organic compounds that contain a hydrazine functional group, which consists of two nitrogen atoms connected by a single bond, with each nitrogen atom also bonded to a hydrogen atom. They are often used in the synthesis of various pharmaceuticals and agrochemicals due to their versatile reactivity .

Mode of Action

In general, hydrazine derivatives can act as nucleophiles, meaning they can donate a pair of electrons to form a new bond. For example, they can react with carbonyl compounds such as aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydrazinylpropanoate hydrochloride can be synthesized through the reaction of ethyl 3-bromopropanoate with hydrazine hydrate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include hydrazones, substituted hydrazines, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydrazinylpropanoate
  • Ethyl 3-bromopropanoate
  • Hydrazine hydrate

Uniqueness

Ethyl 3-hydrazinylpropanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

ethyl 3-hydrazinylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUJVKDPDJFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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